

Potential off-target effects of PND-1186 hydrochloride

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Compound of Interest

Compound Name: PND-1186 hydrochloride

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Technical Support Center: PND-1186 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of **PND-1186 hydrochloride** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PND-1186 hydrochloride?

PND-1186 hydrochloride, also known as VS-4718, is a potent, selective, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2] It functions by targeting the ATP-binding site within the kinase domain of FAK.[3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, proliferation, migration, and survival.[4][5] By inhibiting FAK, PND-1186 blocks downstream signaling pathways, leading to the induction of tumor cell apoptosis, particularly in three-dimensional environments, and inhibition of cell motility.[4][6]

Q2: What are the known off-target effects of PND-1186?

While PND-1186 is highly selective for FAK, some off-target kinase inhibition has been observed, particularly at higher concentrations. Kinase selectivity profiling has revealed the



following:

- At 0.1 μ M: PND-1186 shows significant inhibition of FMS-like tyrosine kinase 3 (Flt3) in addition to FAK.[6]
- At 1.0 μM: Inhibition of other kinases becomes more apparent. Kinases inhibited by more than 50% at this concentration include Activated Cdc42-associated tyrosine kinase 1 (ACK1), Aurora-A, Cyclin-dependent kinase 2 (CDK2)/cyclin A, Insulin Receptor (IR), Lymphocyte-specific protein tyrosine kinase (Lck), and Tropomyosin receptor kinase A (TrkA).[3][6]

It is crucial for researchers to consider these potential off-target effects when designing experiments and interpreting results, especially when using concentrations at or above 1.0 μ M.

Q3: What is the in vitro potency of PND-1186?

The potency of PND-1186 has been determined in both enzymatic and cellular assays.

Assay Type	Target	IC50
Recombinant FAK Kinase Assay	Recombinant FAK	1.5 nM
Cellular Assay (in breast carcinoma cells)	FAK (in cells)	~100 nM

Table 1: In vitro potency of PND-1186 hydrochloride.[1][4][5]

Q4: What are the observed preclinical effects of PND-1186 in vivo?

Preclinical studies in mouse models have demonstrated the anti-tumor efficacy of PND-1186. Administration of PND-1186 has been shown to inhibit subcutaneous tumor growth and reduce spontaneous breast-to-lung metastasis.[7][8][9] These effects are associated with increased tumor cell apoptosis.[6][9] The compound has been administered via various routes, including subcutaneous injection, intraperitoneal injection, and ad libitum in drinking water, and has been generally well-tolerated by the animals.[5][6][7][8][10]



Troubleshooting Guides

Problem 1: Inconsistent inhibition of FAK phosphorylation in cell-based assays.

- Possible Cause 1: Compound degradation.
 - Solution: PND-1186 is typically dissolved in DMSO for in vitro studies and should be stored at -80°C.[6] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
- Possible Cause 2: Sub-optimal treatment time or concentration.
 - Solution: The cellular IC50 for FAK phosphorylation inhibition is approximately 100 nM.[4]
 [5] Ensure you are using a concentration range appropriate for your cell line. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of FAK phosphorylation (pY397).
- Possible Cause 3: Cell density and culture conditions.
 - Solution: PND-1186's effects, particularly on apoptosis, are more pronounced in 3D cultures (spheroids, soft agar) compared to 2D monolayers.[5][6] If working with 2D cultures, ensure consistent cell seeding density as this can influence signaling pathways.

Problem 2: Observing unexpected cellular phenotypes potentially due to off-target effects.

- Possible Cause 1: High concentration of PND-1186.
 - Solution: As detailed in the FAQ section, off-target effects are more prominent at concentrations of 1.0 μM and higher.[3][6] If your experimental goals allow, use the lowest effective concentration that inhibits FAK without significantly affecting the identified offtarget kinases. A dose-response experiment is highly recommended.
- Possible Cause 2: The observed phenotype is mediated by an off-target kinase.
 - Solution: Cross-reference the known off-targets of PND-1186 (Flt3, ACK1, Aurora-A, CDK2, IR, Lck, TrkA) with the signaling pathways known to regulate the observed phenotype.[3][6] Consider using a more specific inhibitor for the suspected off-target kinase as a control experiment to confirm if the effect is independent of FAK inhibition.



Experimental Protocols

Kinase Profiling Assay to Determine Off-Target Inhibition

This protocol outlines a general method for assessing the selectivity of PND-1186 against a panel of kinases, similar to the KinaseProfiler™ service.

Objective: To identify potential off-target kinases of PND-1186 at a given concentration.

Materials:

- PND-1186 hydrochloride
- DMSO (cell culture grade)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP (at a concentration near the Km for each kinase)
- Recombinant kinases (a panel of desired kinases)
- · Specific peptide substrates for each kinase
- Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or an antibody-based detection system (for non-radioactive methods)
- 96-well filter plates or microplates
- Phosphoric acid (for radioactive assays)
- Scintillation counter or plate reader

Procedure:

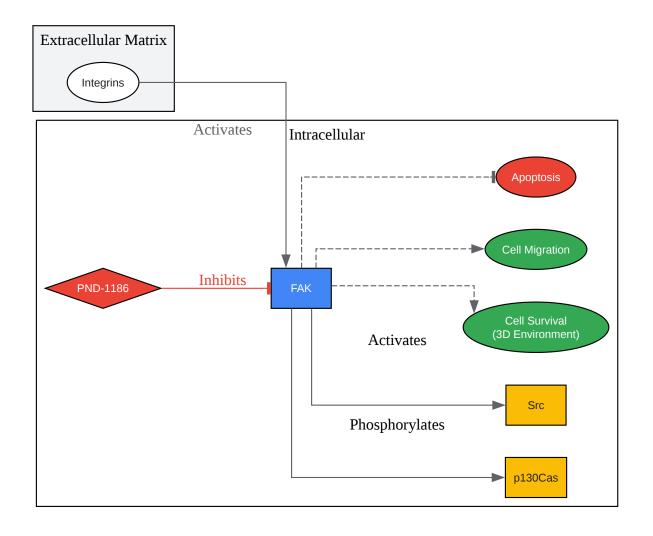
 Compound Preparation: Prepare a stock solution of PND-1186 in DMSO. Serially dilute the stock solution to obtain the desired final concentrations for the assay.



- Kinase Reaction: a. In each well of the reaction plate, add the kinase buffer. b. Add the
 specific peptide substrate for the kinase being tested. c. Add the PND-1186 dilution or
 DMSO (vehicle control). d. Add the recombinant kinase. e. Pre-incubate the mixture for 10
 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate Reaction: Start the kinase reaction by adding ATP (spiked with radiolabeled ATP if using the radioactive method).
- Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop Reaction and Detect:
 - Radioactive Method: a. Stop the reaction by adding phosphoric acid. b. Transfer the
 reaction mixture to a filter plate to capture the phosphorylated substrate. c. Wash the filter
 plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP. d.
 Measure the radioactivity of the captured substrate using a scintillation counter.
 - Non-Radioactive Method (e.g., ADP-Glo[™]): Follow the manufacturer's instructions for the specific detection assay. This typically involves adding a reagent to stop the kinase reaction and another to convert remaining ATP to a detectable signal.
- Data Analysis: a. Calculate the percentage of kinase activity remaining for each well treated with PND-1186 compared to the vehicle control. b. A significant reduction in activity (e.g., >50%) indicates potential off-target inhibition.

Visualizations

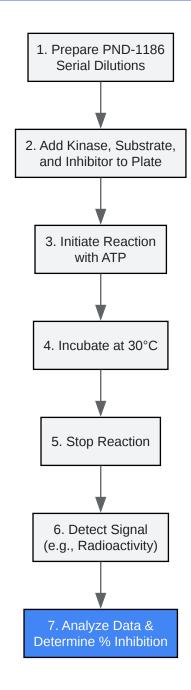




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Caption: PND-1186 inhibits FAK activation downstream of integrin signaling.

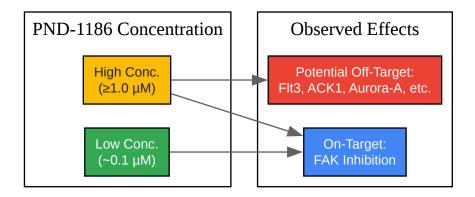




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Caption: Workflow for an in vitro kinase inhibition assay.





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Caption: Concentration-dependent effects of PND-1186.

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